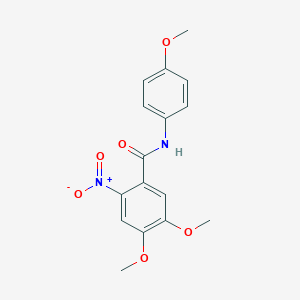

4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide

CAS No.: 61212-73-5

Cat. No.: VC11054398

Molecular Formula: C16H16N2O6

Molecular Weight: 332.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61212-73-5 |

|---|---|

| Molecular Formula | C16H16N2O6 |

| Molecular Weight | 332.31 g/mol |

| IUPAC Name | 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) |

| Standard InChI Key | VPQHSULAOZVTIE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Introduction

Synthesis and Preparation

The synthesis of 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide likely involves a multi-step process:

-

Nitration: Introduction of the nitro group to the benzamide ring.

-

Methoxylation: Addition of methoxy groups at the 4 and 5 positions.

-

Amide Formation: Coupling of the 4-methoxyphenyl group with the benzamide moiety.

Specific synthesis protocols may vary based on the availability of starting materials and desired yields.

Potential Applications

While specific research on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide is limited, compounds with similar structures have shown promise in various fields:

-

Antioxidant Activity: Nitro and methoxy substituents can enhance antioxidant properties, as seen in related compounds like 4,5-dimethoxy-2-nitrobenzohydrazides .

-

Pharmaceutical Applications: Benzamides are explored for their potential in drug development, including antimicrobial and anticancer activities .

Data and Research Findings

Given the lack of specific data on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide, we can look at analogous compounds for insights:

These compounds demonstrate the potential for nitro and methoxy-substituted benzamides to exhibit significant biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume